Sodium 3-bromo-4-chlorobenzene-1-sulfinate Sodium 3-bromo-4-chlorobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636489
InChI: InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H3BrClNaO2S
Molecular Weight: 277.50 g/mol

Sodium 3-bromo-4-chlorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17636489

Molecular Formula: C6H3BrClNaO2S

Molecular Weight: 277.50 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-bromo-4-chlorobenzene-1-sulfinate -

Specification

Molecular Formula C6H3BrClNaO2S
Molecular Weight 277.50 g/mol
IUPAC Name sodium;3-bromo-4-chlorobenzenesulfinate
Standard InChI InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
Standard InChI Key UAOIPFUJHADJQQ-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)[O-])Br)Cl.[Na+]

Introduction

Sodium 3-bromo-4-chlorobenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. It features a sulfonate group attached to a benzene ring, which also contains bromine and chlorine substituents. This compound is primarily used as an intermediate in organic synthesis, allowing for the generation of various derivatives and functionalized compounds.

Synthesis Methods

The synthesis of sodium 3-bromo-4-chlorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-chlorobenzene. This process may employ sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions, such as temperature and concentration, are crucial for optimizing the yield and purity of the product.

Applications in Organic Synthesis

Sodium sulfinates, including sodium 3-bromo-4-chlorobenzene-1-sulfinate, are versatile building blocks in organic synthesis. They participate in various reactions, such as S–S, N–S, and C–S bond-forming reactions, which are essential for preparing complex organosulfur compounds .

Interaction Studies

Interaction studies involving sodium 3-bromo-4-chlorobenzene-1-sulfinate focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how the compound forms new chemical bonds, which is vital for its application in synthetic chemistry.

Comparison with Similar Compounds

Sodium 3-bromo-4-chlorobenzene-1-sulfinate shares structural similarities with other compounds, such as sodium 4-bromo-3-chlorobenzene-1-sulfinate and sodium 3-bromo-4-fluorobenzenesulfonate. The unique arrangement of bromine and chlorine atoms in sodium 3-bromo-4-chlorobenzene-1-sulfinate allows it to undergo a wide variety of chemical transformations.

Compound NameStructure FeaturesUnique Aspects
Sodium 4-bromo-3-chlorobenzene-1-sulfinateSimilar halogenated benzene structureDifferent positioning of bromine and chlorine
Sodium 3-bromo-4-fluorobenzenesulfonateContains fluorine instead of chlorineFluorine's unique reactivity compared to chlorine
Sodium chlorobenzenesulfonateLacks bromine substituentSimpler halogenation pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator